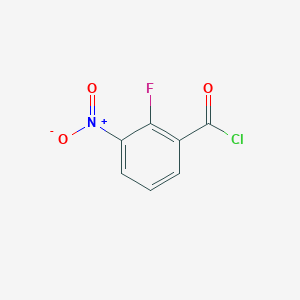

2-Fluoro-3-nitrobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)4-2-1-3-5(6(4)9)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUCCWUWJBJSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Reactivity

2-Fluoro-3-nitrobenzoyl chloride is classified as an acyl chloride with the molecular formula CHClFNO. The presence of both a fluorine atom and a nitro group enhances its electrophilicity, making it a versatile reagent in organic synthesis. Its mechanism of action involves acylation reactions with nucleophiles, such as amines and alcohols, leading to the formation of amides and esters respectively.

Medicinal Chemistry

This compound serves as a crucial building block in the development of pharmaceuticals. Its derivatives have shown potential in targeting specific enzymes or receptors, making them valuable in drug design. For instance, compounds derived from this compound have been investigated for their antibacterial properties against various pathogens, including E. coli and S. aureus .

Case Study: Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity. For example, a study found that certain synthesized compounds showed minimum inhibitory concentrations (MIC) as low as 0.58 µg/mL against Gram-positive bacteria . This highlights the compound's potential in developing new antimicrobial agents.

Agrochemicals

The compound is also employed in the synthesis of agrochemicals. Its reactivity allows for the modification of existing agricultural chemicals to enhance their efficacy or reduce environmental impact. The synthesis of herbicides and pesticides often utilizes intermediates derived from this compound.

Material Sciences

In material sciences, this compound is used to create functionalized polymers and coatings with specific properties. Its ability to react with various nucleophiles makes it suitable for modifying surfaces and enhancing material performance.

Data Table: Applications Overview

| Application Area | Example Compounds/Uses | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents | Significant activity against E. coli and S. aureus |

| Agrochemicals | Herbicides and pesticides | Enhanced efficacy through chemical modification |

| Material Sciences | Functionalized polymers | Improved surface properties and material performance |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 2-fluoro-3-nitrobenzoyl chloride are influenced by its substituent arrangement. Below is a detailed comparison with analogous benzoyl chloride derivatives:

Structural and Functional Group Variations

Reactivity and Electronic Effects

Electron-Withdrawing Groups (EWGs):

- The 3-nitro group in this compound strongly deactivates the benzene ring, directing electrophilic substitutions to the meta position. This contrasts with 2-fluoro-3-(trifluoromethyl)benzoyl chloride , where the CF₃ group exerts a similar but sterically bulkier deactivation .

- 5-Fluoro-2-nitrobenzoyl chloride (nitro at 2-position) exhibits altered regioselectivity due to the para-directing nature of the nitro group, favoring reactions at the 5-position .

Nucleophilic Acyl Substitution:

- The nitro group in this compound enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines (e.g., morpholine) to form amides . In contrast, 2,4-dichloro-5-fluorobenzoyl chloride shows slower kinetics due to reduced electron withdrawal from chlorine compared to nitro .

Stability and Handling

- This compound is moisture-sensitive and typically stored under anhydrous conditions. Its stability is comparable to 2,4-dichloro-5-fluorobenzoyl chloride but lower than non-nitro analogs due to the hydrolytic lability of the nitro group .

- The trifluoromethyl derivative (2-fluoro-3-(trifluoromethyl)benzoyl chloride ) exhibits superior thermal stability, enabling high-temperature reactions absent in nitro-containing analogs .

Q & A

Q. What are the optimal synthetic routes for preparing 2-fluoro-3-nitrobenzoyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via chlorination of 2-fluoro-3-nitrobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Key variables include:

- Catalyst : N,N-dimethylformamide (DMF) or N-methylacetamide as catalysts to enhance reactivity .

- Solvent : Dichloromethane (DCM) or benzene under reflux (4–12 hours) .

- Temperature : Reactions at 0–50°C yield 50–89% purity, with higher temperatures favoring faster conversion but potential side reactions . Post-synthesis purification often involves column chromatography (petroleum ether:ethyl acetate = 4:1) to isolate the product .

Q. How is this compound purified, and what analytical methods validate its purity?

- Purification : After synthesis, the crude product is washed with water to remove acidic byproducts, followed by filtration and solvent removal under reduced pressure. Column chromatography (PE:EA gradients) is used for further refinement .

- Characterization :

- ¹H NMR : Peaks at δ 8.47–8.42 (m, 1H), 8.32–8.26 (m, 1H) confirm aromatic protons and nitro/fluoro substituents .

- LC-MS : Monitors reaction progress and detects intermediates .

Q. What safety precautions are critical when handling this compound?

- Hazards : Corrosive (causes skin/eye burns) and moisture-sensitive.

- Protocols : Use fume hoods, PPE (gloves, goggles), and avoid contact with water. In case of exposure, rinse with copious water and seek medical attention .

Advanced Research Questions

Q. How do catalytic additives like KI or DMAP influence amidation reactions involving this compound?

- DMAP : Accelerates acylation by activating the carbonyl group, enabling efficient coupling with amines (e.g., in insecticide intermediates). Yields improve from 50% to 69.3% when DMAP is used .

- KI : Facilitates nucleophilic substitution in brominated substrates, critical for synthesizing N-aryl amides. Excess KI (2.5 mmol) enhances reaction rates at 85°C .

Q. What explains yield discrepancies in nitro-reduction steps during the synthesis of m-diamide insecticides?

Contradictions arise from:

- Reduction selectivity : Nitro groups may over-reduce to amines unless controlled by stoichiometric hydrogenation catalysts.

- Side reactions : Competing bromination or fluorination at high temperatures (85–100°C) can lower yields . Optimized protocols use stepwise reactions (condensation → reduction → alkylation) to minimize byproducts .

Q. How does the electronic effect of the nitro and fluoro substituents impact reactivity in Friedel-Crafts alkylation?

- Nitro group : Strong electron-withdrawing effect deactivates the benzene ring, directing electrophilic attacks to meta/para positions.

- Fluoro group : Moderately electron-withdrawing, stabilizes intermediates in amide bond formation. This dual effect enables regioselective synthesis of polyhalogenated aryl amides in insecticides .

Q. What spectroscopic challenges arise in characterizing this compound derivatives?

- ¹⁹F NMR : Overlapping signals from trifluoromethyl (CF₃) and heptafluoroisopropyl groups complicate peak assignment in insecticide intermediates.

- Mass spectrometry : Fragmentation patterns of brominated derivatives (e.g., [M-Br]⁺ ions) require high-resolution MS for unambiguous identification .

Methodological Recommendations

- Synthetic Optimization : Screen catalysts (DMAP, KI) and solvents (DCM vs. acetonitrile) to balance yield and reaction time .

- Analytical Workflow : Combine ¹H/¹⁹F NMR, LC-MS, and column chromatography for rigorous quality control .

- Safety Protocols : Adopt inert atmosphere techniques to mitigate hydrolysis risks during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.